molecular formula C15H14Cl2N2O B4592626 (E)-3-(2,4-DICHLOROPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(E)-3-(2,4-DICHLOROPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B4592626
M. Wt: 309.2 g/mol
InChI Key: IGGADMHFTZUZIH-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,4-DICHLOROPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-DICHLOROPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-DICHLOROPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or hydrocarbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(E)-3-(2,4-DICHLOROPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-DICHLOROPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-METHOXYPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure but with a methoxy group instead of dichlorophenyl.

    (E)-3-(2,4-DICHLOROPHENYL)-1-(1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Lacks the trimethyl groups on the pyrazole ring.

Uniqueness

(E)-3-(2,4-DICHLOROPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of both the 2,4-dichlorophenyl and 1,3,5-trimethyl-1H-pyrazol-4-yl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-9-15(10(2)19(3)18-9)14(20)7-5-11-4-6-12(16)8-13(11)17/h4-8H,1-3H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGADMHFTZUZIH-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(2,4-DICHLOROPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
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(E)-3-(2,4-DICHLOROPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
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(E)-3-(2,4-DICHLOROPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 4
(E)-3-(2,4-DICHLOROPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 5
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(E)-3-(2,4-DICHLOROPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 6
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(E)-3-(2,4-DICHLOROPHENYL)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

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